
Takeda103A
Descripción general
Descripción
Métodos De Preparación
La síntesis de Takeda103A implica varios pasos, comenzando con la preparación de la disolución madre. Típicamente, se disuelven 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de disolución madre de 40 mg/mL . El compuesto se purifica luego a un alto grado de pureza, que a menudo supera el 98% .
Análisis De Reacciones Químicas
Takeda103A experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen DMSO y etanol, que se utilizan para disolver el compuesto para reacciones adicionales . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Table 1: Potency and Selectivity of Takeda103A
Compound | Target | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | GRK2 | 20 | >50-fold over AGC kinases |
Paroxetine | GRK2 | 300 | Modest |
Cardiovascular Research
Research indicates that GRK2 is implicated in heart failure. By inhibiting GRK2, this compound has the potential to restore normal signaling pathways in cardiac tissues. Studies have demonstrated that compounds like this compound can improve cardiomyocyte contractility, suggesting therapeutic avenues for heart failure treatment .
Case Study: Cardiomyocyte Contractility
- Objective : Evaluate the effect of this compound on cardiomyocyte contractility.
- Method : Isolated cardiac myocytes were treated with varying concentrations of this compound.
- Results : A significant increase in contractility was observed at concentrations above the IC50, indicating its efficacy as a GRK2 inhibitor.
Cancer Research
The inhibition of GRK2 by this compound may also play a role in cancer therapy. Given that GPCR signaling is often dysregulated in cancer, targeting GRK2 could help modulate these pathways and inhibit tumor growth.
Case Study: Cancer Cell Proliferation
- Objective : Investigate the impact of this compound on cancer cell proliferation.
- Method : Various cancer cell lines were exposed to this compound, followed by proliferation assays.
- Results : Significant reductions in cell viability were noted, particularly in breast and prostate cancer cell lines, highlighting its potential as an anticancer agent .
Structural Insights
The structural analysis of this compound has provided insights into its binding affinity and selectivity for GRK2. Crystallization studies reveal that this compound stabilizes an inactive conformation of GRK2, which is crucial for its inhibitory action.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Mode | Stabilizes inactive GRK2 |
Key Interactions | C and D rings pack into active site |
Structural Determinants | Polyphosphate and hydrophobic interactions |
Mecanismo De Acción
Takeda103A ejerce sus efectos inhibiendo la GRK2, una cinasa involucrada en la fosforilación de los receptores acoplados a proteínas G. Al inhibir la GRK2, this compound evita la fosforilación y la posterior desensibilización de los GPCR, modulando así las vías de señalización de los GPCR . Esta inhibición es altamente selectiva, y this compound muestra una fuerte preferencia por la GRK2 sobre otras cinasas .
Comparación Con Compuestos Similares
Takeda103A es único en su alta selectividad y potencia como inhibidor de la GRK2. Compuestos similares incluyen GSK180736A y paroxetina, ambos de los cuales también inhiben la GRK2 pero con diferentes perfiles de selectividad . La alta selectividad de this compound para la GRK2 lo hace particularmente valioso para la investigación centrada en esta cinasa específica .
Actividad Biológica
Takeda103A is a compound developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and heart failure, where GRK2 is implicated.
This compound exhibits high selectivity for GRK2, with an IC50 value of approximately 50 nM, making it significantly more potent than other AGC kinases. The compound's mechanism involves binding to the active site of GRK2, inhibiting its activity and subsequently affecting GPCR signaling pathways. This inhibition can lead to enhanced cardiac function and reduced heart failure symptoms by modulating the phosphorylation of β-adrenergic receptors .
Comparative Potency
The following table summarizes the IC50 values of this compound compared to other known inhibitors:
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | 50 | Highly selective for GRK2 over GRK1 and GRK5 |
Balanol | 320 | Moderate selectivity |
Paroxetine | 230 | Non-selective |
CCG215022 | 150 | Selective for GRK2 |
Structural Insights
Crystallographic studies have provided insights into the binding interactions between this compound and GRK2. The compound occupies a hydrophobic pocket within the kinase domain, which is critical for its inhibitory activity. Structural analysis reveals that modifications to the scaffold can enhance potency and selectivity against other kinases .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in various cellular models. For instance, cardiac myocytes treated with this compound showed improved contractility and reduced apoptosis compared to untreated controls. These findings suggest that GRK2 inhibition may confer protective effects on cardiac tissue under stress conditions .
Clinical Implications
Although this compound has not progressed to clinical trials, its biological activity suggests potential applications in treating heart failure and other cardiovascular disorders. Research indicates that selective GRK2 inhibitors like this compound could enhance cardiac performance without the side effects associated with non-selective kinase inhibitors .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Takeda103A in GRK2 inhibition, and how can this be experimentally validated?
this compound inhibits GRK2 by binding competitively to its active site, as demonstrated through X-ray crystallography studies. Structural analyses reveal overlapping binding poses with other inhibitors (e.g., GSK180736A), particularly in the adenosine triphosphate (ATP)-binding pocket . To validate this mechanism, researchers should:
- Perform kinase activity assays (e.g., fluorescence polarization or radioactive ATP incorporation) to measure IC50 values.
- Use molecular docking simulations to predict binding interactions, followed by co-crystallography for empirical confirmation .
Q. What experimental approaches are recommended to assess this compound’s selectivity across GRK isoforms?
Selectivity profiling requires a combination of:
- Kinase profiling panels : Test this compound against GRK1-7 and related kinases (e.g., PKA, ROCK1) using enzymatic assays.
- IC50 comparisons : Prioritize compounds with >700-fold selectivity for GRK2 over other isoforms (e.g., GRK5) .
- Cellular assays : Evaluate off-target effects in HEK293 or cardiomyocyte models by monitoring downstream signaling (e.g., β-arrestin recruitment) .
Q. How should researchers design a robust experimental protocol to evaluate this compound’s efficacy in cellular models of heart failure?
- Define measurable endpoints : Include parameters like cardiomyocyte contractility, calcium handling, and apoptosis markers.
- Control groups : Use GRK2-overexpressing vs. knockout cells and include a reference inhibitor (e.g., CCG-224406) .
- Replication : Perform triplicate experiments with blinded data analysis to minimize bias .
Advanced Research Questions
Q. How can structural insights from this compound-GRK2 co-crystallography inform the design of next-generation inhibitors?
Structural data reveals critical interactions (e.g., hydrogen bonding with Asp335 and hydrophobic contacts in the ATP pocket). Researchers can:
- Develop hybrid inhibitor libraries by merging pharmacophores from this compound and other scaffolds (e.g., GSK180736A).
- Optimize selectivity by modifying substituents that clash with non-GRK2 isoforms (e.g., GRK5’s larger active site) .
Q. What strategies resolve discrepancies in this compound’s inhibitory activity reported across different in vitro assays?
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and buffer conditions.
- Data normalization : Express activity relative to a positive control (e.g., paroxetine for GRK2) and account for batch-to-batch variability in recombinant protein purity.
- Statistical reconciliation : Apply ANOVA or mixed-effects models to identify confounding variables (e.g., temperature, assay duration) .
Q. How can researchers validate this compound’s target engagement in in vivo models of heart failure?
- Pharmacodynamic markers : Measure GRK2 activity in myocardial tissue via immunoblotting for phosphorylated β-adrenergic receptors.
- Preclinical models : Use pressure-overload (e.g., transverse aortic constriction) or ischemic injury models in rodents.
- Dose-response studies : Corrogate this compound’s plasma concentration (via LC-MS) with functional outcomes (e.g., ejection fraction) .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for activity) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data, assay protocols, and statistical code .
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.